molecular formula C21H19N3O3 B6121671 ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate

ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate

Cat. No. B6121671
M. Wt: 361.4 g/mol
InChI Key: CQJOEYZLAPFYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate, also known as EDP, is a compound that has been studied for its potential applications in scientific research. It is a pyrimidine-based molecule that has been synthesized through various methods and has been found to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate is not fully understood, but it has been suggested that it may act through the inhibition of certain enzymes or signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate has been found to have several interesting biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer progression. Additionally, ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate has been found to induce apoptosis in cancer cells and inhibit their growth.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, making it a potential candidate for cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to study its potential applications in combination with other therapeutic agents for cancer treatment. Additionally, ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate could be studied for its potential applications in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate has been achieved through several methods, including the reaction of 4,6-diphenyl-2-pyrimidinamine with ethyl acetoacetate in the presence of a catalyst. Another method involves the reaction of 4,6-diphenyl-2-pyrimidinamine with ethyl 2-oxo-4-phenylbutanoate in the presence of a base. These methods have been found to be efficient and yield high purity ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate.

Scientific Research Applications

Ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, ethyl 3-amino-2-(4,6-diphenyl-2-pyrimidinyl)-3-oxopropanoate has been shown to have anti-inflammatory effects and has potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

ethyl 3-amino-2-(4,6-diphenylpyrimidin-2-yl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-2-27-21(26)18(19(22)25)20-23-16(14-9-5-3-6-10-14)13-17(24-20)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJOEYZLAPFYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-2-(4,6-diphenylpyrimidin-2-yl)-3-oxopropanoate

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